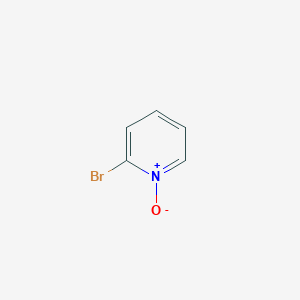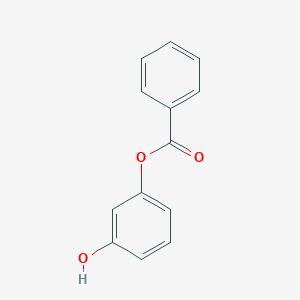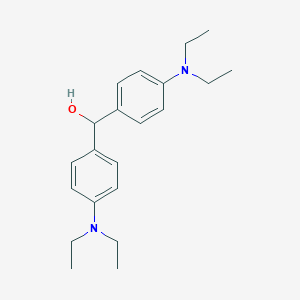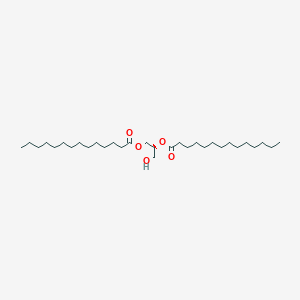
2,2-Dimethyltetrahydrofuran
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2,2-Dimethyltetrahydrofuran, such as 2,5-dimethyltetrahydrofuran (DMTHF), involves the conversion of biomass-derived compounds through processes like catalytic hydrogenation and deoxygenation. One study highlights the cooperative catalysis of Pt/C and acid resin for the production of DMTHF from 2,5-hexanedione under mild conditions, showing a yield up to 99% (Zhou et al., 2016). Another approach involves the domino synthesis of 2,3-dialkylidenetetrahydrofurans via Prins cyclization and skeletal reorganization, demonstrating the versatility of synthesis methods for creating structurally related compounds (Kato & Saito, 2018).
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyltetrahydrofuran and its derivatives has been analyzed through computational and experimental methods. Studies focusing on the thermochemistry and kinetics of related compounds provide insights into their molecular structure and stability. For instance, the enthalpies of formation, entropies, and specific heats of various cyclic ethers, including tetrahydrofuran and its methylated derivatives, have been computed, expanding the data available for these compounds and suggesting their potential as clean-burning biofuels (Simmie, 2012).
Chemical Reactions and Properties
2,2-Dimethyltetrahydrofuran undergoes various chemical reactions, including hydrodeoxygenation, which converts it into valuable chemicals like n-hexane with high selectivity under mild conditions. The addition of gold to a Pt–CsPW catalyst enhances the turnover rate, indicating the significance of catalyst composition in reaction efficiency (Althikrallah et al., 2022). Moreover, its derivatives participate in reactions such as the Prins cyclization, highlighting the versatility of 2,2-Dimethyltetrahydrofuran and its derivatives in organic synthesis (Kato & Saito, 2018).
Scientific Research Applications
Catalysis and Biofuel Production : DMTHF is used in studies exploring the hydrodeoxygenation process to produce n-hexane, a potential biofuel, with the use of bifunctional metal-acid catalysts (Althikrallah, Kozhevnikova, & Kozhevnikov, 2022). Similarly, another study investigated the cooperative catalysis of Pt/C and acid resin for producing DMTHF from biomass-derived 2,5-hexanedione (Zhou et al., 2016).
Chemical and Biological Reactivity : A study on the meso- and (±)-isomers of dimethylmyleran (DMM) showed their reactivity towards nucleophiles, producing 2,5-dimethyltetrahydrothiophene and DMTHF as by-products (Jones, 1973).
Material Science and Graphite Intercalation : Research on the intercalation of alkali metals into graphite in the solutions of 2,5-dimethyltetrahydrofuran and other solvents explored the formation of graphite intercalation compounds, indicating applications in material science and nanotechnology (Mizutani et al., 1997).
Polymer Science : A study on the copolymerization of 3,4-dimethyltetrahydrofuran with cyclic ethers revealed insights into polymer science, though it mainly focused on 3,4-dimethyltetrahydrofuran (Malanga & Vogl, 1982).
Organic Chemistry and Fluorination Studies : Research on the fluorination of 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran with potassium tetrafluorocobaltate(III) provides insights into the fluorination pathways of these compounds (Parsons, Smith, & Tatlow, 1971).
Kinetic and Thermochemical Analysis : A study provided extensive kinetic and thermochemical data for compounds like 2,5-dimethyltetrahydrofuran, contributing to understanding their potential as biofuels (Simmie, 2012).
Hydrolytic Cleavage Studies : The hydrolytic cleavage of 2-(tetrahydro-α-furyl)-5,5-dimethyltetrahydrofuran-4-one was investigated, contributing to the understanding of reactions involving similar compounds (Medvedeva et al., 1975).
Safety And Hazards
When handling 2,2-Dimethyltetrahydrofuran, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .
Future Directions
While specific future directions for 2,2-Dimethyltetrahydrofuran were not found in the search results, the use of biomass-derived solvents like 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran is of great interest due to their excellent performance in synthesis . This suggests that research into 2,2-Dimethyltetrahydrofuran and similar compounds may continue to focus on their potential as green solvents.
properties
IUPAC Name |
2,2-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIRKNRUWXYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905331 | |
| Record name | 2,2-Dimethyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyltetrahydrofuran | |
CAS RN |
1003-17-4, 1320-94-1 | |
| Record name | 2,2-Dimethyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, tetrahydrodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






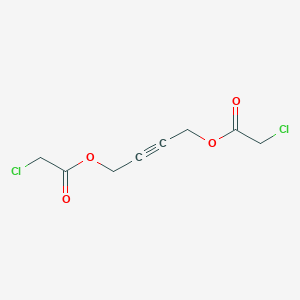
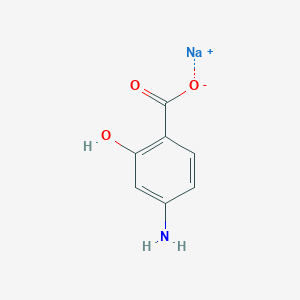
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
